4-Amino-1,2-thiazole-3-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
4-amino-1,2-thiazole-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.2ClH/c5-2-1-9-6-3(2)4(7)8;;/h1H,5H2,(H,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDRXRJONAKJKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-47-1 | |
| Record name | 4-amino-1,2-thiazole-3-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via L-Cysteine Hydrochloride and Formaldehyde (Condensation, Esterification, Oxidation, Hydrolysis)
A well-documented method involves the use of L-cysteine hydrochloride and formaldehyde as starting materials to prepare thiazole carboxylic acid derivatives, which can be converted into the target compound dihydrochloride salt through subsequent steps.
| Step | Reaction Type | Reagents & Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1. Condensation | L-cysteine hydrochloride + formaldehyde (37-40%) in water, stirred at room temp for 8 h, pH adjusted with pyridine to neutral, filtration, drying, recrystallization from water-ethanol | Thiazolidine-4-carboxylic acid (crude and purified) | High purity; simplified one-pot process reduces cost and pollution | |
| 2. Esterification | Thiazolidine-4-carboxylic acid + methanol, dry HCl gas passed until saturation, room temp stirring for 12 h, addition of ether to precipitate crystals, filtration, drying, dehydrochlorination | Methyl thiazolidine-4-carboxylate (hydrochloride salt intermediate) | 89% yield for methyl ester after dehydrochlorination | |
| 3. Oxidation | Methyl thiazolidine-4-carboxylate + acetonitrile, MnO2 added slowly, stirred at 60-100°C for 24-72 h, filtration, solvent removal by reduced pressure distillation | Methyl thiazole-4-carboxylate | 80.8% yield; MnO2 acts as oxidant | |
| 4. Hydrolysis | Methyl thiazole-4-carboxylate + 10% NaOH aqueous solution, reflux 1 h, cooled, acidified with HCl to pH 3, solid precipitated, filtered, washed, dried | Thiazole-4-carboxylic acid | High purity product; molar ratio NaOH:ester 2.0-2.9:1 |
This method, patented in 2011, emphasizes the use of inexpensive and readily available raw materials, mild reaction conditions, and environmentally benign procedures, which collectively enhance the scalability and cost-effectiveness of the synthesis.
Solid-Phase Synthesis Approach
Another advanced approach involves solid-phase synthesis techniques, which are particularly useful for preparing thiazole derivatives with peptide-like structures or for combinatorial chemistry applications.
- Starting from chloromethyl polystyrene resin, a sulfur linker is introduced to form a resin-bound intermediate.
- The key intermediate, 4-amino-thiazole-5-carboxylic acid resin, is prepared in three steps from Merrifield resin.
- Ester hydrolysis is performed on-resin using 5 M NaOH in a THF:EtOH mixture at 60°C for 24 h.
- Amide coupling at the C4 and C5 positions is achieved using Fmoc solid-phase peptide synthesis strategies with coupling agents such as HBTU and HOBt.
- Acylation of the low nucleophilicity primary amine at C4 is optimized using Fmoc-Gly-OH activated by SOCl2, with potassium carbonate in 1,4-dioxane at 80°C yielding up to 78%.
This method allows for precise functionalization and modular synthesis of 4-amino-thiazole derivatives, although the overall yields are moderate (~9% over 11 steps), and it is suitable for generating libraries of compounds rather than bulk synthesis.
Derivative Synthesis via Protection, Hydrolysis, and Condensation
In the context of synthesizing 2-amino-1,3-thiazole-4-carboxylic acid derivatives (structurally related to the target compound), the following sequence is notable:
| Step | Reaction Type | Reagents & Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1. Amine Protection | Boc protection of amine group with di-tert-butyl dicarbonate (Boc2O), DMAP catalyst, CH2Cl2, room temp, 4 h | Protected intermediate | 93.5% yield | |
| 2. Hydrolysis | NaOH in H2O/MeOH/THF (1:1 v/v), room temp, 3 h | Acid intermediate | 80.5% yield | |
| 3. Condensation | Amines or alcohols with EDCI/HOBT, Et3N base, CH2Cl2, overnight | Amide or ester derivatives | 50.1%-86.4% yield | |
| 4. Further Hydrolysis | NaOH hydrolysis of esters to acids | Acid derivatives | Good yields |
This method highlights the versatility of the thiazole core for functionalization and the importance of protecting groups and coupling agents in achieving high yields and purity. It is also relevant for preparing analogues with biological activity.
| Method | Starting Materials | Key Steps | Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| L-Cysteine Hydrochloride Route | L-cysteine hydrochloride, formaldehyde | Condensation, esterification, oxidation, hydrolysis | Mild temp (RT to 100°C), MnO2 oxidant, NaOH hydrolysis | 80-90% per step | Cost-effective, scalable, environmentally friendly | Multi-step, requires MnO2 handling |
| Solid-Phase Synthesis | Merrifield resin, sulfur linker | Resin functionalization, ester hydrolysis, amide coupling | 60-80°C, 24 h hydrolysis, Fmoc chemistry | Moderate (~9% overall) | Precise modification, suitable for combinatorial synthesis | Low overall yield, complex setup |
| Protection-Condensation Route | Ethyl 2-aminothiazole-4-carboxylate | Boc protection, hydrolysis, EDCI/HOBT coupling | Room temp to mild heating, overnight reactions | 50-90% per step | High purity, versatile for derivatives | Multiple steps, requires protection |
- The patented L-cysteine hydrochloride method demonstrates high selectivity and conversion rates with simplified operations, reducing production cost and environmental impact.
- Solid-phase synthesis methods allow the incorporation of the 4-amino-thiazole moiety into peptide-like frameworks, enabling the study of β-turn propensity and peptidomimetic design, although yields are lower and the process is more complex.
- Protection and coupling strategies are essential for functionalization of the amino group on the thiazole ring, overcoming low nucleophilicity issues and facilitating the synthesis of biologically active derivatives.
- Oxidation with manganese dioxide (MnO2) is a critical step in converting thiazolidine intermediates to aromatic thiazole carboxylates, with reaction times ranging from 24 to 72 hours at elevated temperatures.
- Hydrolysis under basic conditions followed by acidification is a common final step to obtain the free acid form before conversion to the dihydrochloride salt.
The preparation of 4-Amino-1,2-thiazole-3-carboxylic acid dihydrochloride involves sophisticated synthetic routes balancing yield, purity, and operational simplicity. The L-cysteine hydrochloride condensation-esterification-oxidation-hydrolysis route remains a robust, cost-effective industrial method, while solid-phase and protection-condensation approaches provide versatility for specialized derivative synthesis. Selection of the method depends on scale, desired purity, and application context.
Chemical Reactions Analysis
Amide Coupling Reactions
The carboxylic acid group undergoes amide bond formation with amines under standard peptide coupling conditions. Key reagents and conditions include:
| Reagents/Conditions | Reaction Outcome | Yield | Purity | Source |
|---|---|---|---|---|
| HBTU, HOBt, DIPEA in DMF | Formation of C-terminal amide bonds | 36–78% | ≥87% | |
| Fmoc-Gly-OH, SOCl₂, K₂CO₃ | Acylation at C4-amino group | 78% | N/A |
-
Mechanistic Insight : Activation of the carboxylic acid group with HBTU/HOBt facilitates nucleophilic attack by amines. The C4-amino group’s low nucleophilicity requires acylation via SOCl₂ activation for efficient coupling .
-
Applications : Used to synthesize peptidomimetics with β-turn structural motifs .
Hydrolysis Reactions
The methyl ester derivatives of this compound undergo alkaline hydrolysis to regenerate the carboxylic acid:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl ester derivative | 5 M NaOH, THF/EtOH, 60°C, 24h | Free carboxylic acid | >90% |
-
Key Observations : Hydrolysis is confirmed by FT-IR, showing loss of ester carbonyl peaks (1738 cm⁻¹) and appearance of broad OH stretches (3332 cm⁻¹) .
Acylation and Alkylation
The amino group participates in nucleophilic substitution and acylation reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Fmoc-Gly-OH, SOCl₂, K₂CO₃, 80°C | N-Acylated thiazole derivatives | 78% | |
| Alkylation | Ethyl bromoacetate, TEA, DMF, 60°C | Thiazole-ester derivatives | >85% |
-
Challenges : Direct amide coupling at the C4-amino group is inefficient due to steric hindrance, necessitating SOCl₂ activation .
Stability and Decomposition
The compound exhibits thermal stability up to 150°C but decomposes under acidic or prolonged heating:
| Condition | Observation | Source |
|---|---|---|
| 100°C, 24h | Partial decomposition | |
| pH < 3 | Protonation of amino group |
Biological Interactions
The compound’s derivatives interact with biological targets via hydrogen bonding and hydrophobic interactions:
Scientific Research Applications
Medicinal Chemistry
4-Amino-1,2-thiazole-3-carboxylic acid dihydrochloride serves as a precursor in developing pharmaceutical agents targeting bacterial and fungal infections. Its derivatives have shown significant antimicrobial properties against various strains of bacteria and fungi.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antibacterial activity. For example:
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| 4-Amino-1,2-thiazole-3-carboxylic acid | Antibacterial | <50 |
| Compound 4b | Antifungal | >50% against six fungi |
| Compound 4i | Antiviral (TMV) | >50% inhibition |
Studies have demonstrated that the thiazole moiety interacts with bacterial enzymes, inhibiting their function and leading to antimicrobial effects .
Anticancer Research
The compound has also been explored for its anticancer properties. Research shows that thiazole derivatives can inhibit specific enzymes involved in tumor growth, suggesting potential as anticancer agents .
Biochemical Applications
In biochemistry, this compound has been utilized to synthesize thiazole-based Schiff base compounds that exhibit significant antioxidant activities. These compounds have shown better DPPH radical scavenging potency compared to standard antioxidants like ascorbic acid .
Industrial Applications
Beyond its medicinal applications, this compound is also employed in the production of dyes and agrochemicals. Its ability to form stable complexes with metal ions enhances its utility in various industrial processes .
Study on Antimicrobial Activity
A study focused on synthesizing 2-amino-1,3-thiazole-4-carboxylic acid derivatives demonstrated their effectiveness against Klebsiella pneumoniae and Staphylococcus hominis. The results indicated significant inhibitory effects, highlighting the potential of thiazole derivatives in treating bacterial infections .
Pharmacological Investigations
Thiazoles and their derivatives have gained attention for their broad applications across various fields including agrochemicals and pharmaceuticals. A review highlighted their diverse biological activities including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory properties among others .
Mechanism of Action
The mechanism of action of 4-Amino-1,2-thiazole-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) 4-Aminoisothiazole-3-carboxylic Acid (Free Acid Form)
- Molecular formula : C₄H₄N₂O₂S
- Molecular weight : 144.15 g/mol
- LogP : 1.0047 (indicating moderate lipophilicity)
- Key differences :
- Lacks hydrochloride salts, reducing water solubility.
- Higher reactivity in coupling reactions compared to the stabilized hydrochloride form.
(b) 4-Oxo-1,4-dihydrocinnoline-3-carboxylic Acid
- Structure: Features a cinnoline ring (benzopyridazine) instead of a thiazole .
- Synthesis : Prepared via cyclization with thionyl chloride, similar to methods used for thiazole derivatives .
- Key differences: The cinnoline ring enhances aromaticity, altering electronic properties and binding affinity in medicinal chemistry applications. Higher TPSA (125–140 Ų) due to additional oxygen atoms.
(c) Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic Acid)
Physicochemical and Pharmacokinetic Properties
Research and Application Insights
- Pharmaceutical Use : The hydrochloride form’s improved solubility makes it preferable in drug formulation compared to the free acid .
Biological Activity
4-Amino-1,2-thiazole-3-carboxylic acid dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound this compound features a thiazole ring, which is known for its role in various biological activities. The presence of amino and carboxylic acid functional groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole, including this compound, exhibit significant antimicrobial properties. A study indicated that thiazole derivatives possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of halogen substituents on the phenyl ring has been shown to enhance antibacterial activity .
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| 4-Amino-1,2-thiazole-3-carboxylic acid | Antibacterial | <50 |
| Compound 4b | Antifungal | >50% against six fungi |
| Compound 4i | Antiviral (TMV) | >50% inhibition |
Anticancer Activity
Thiazole derivatives are also explored for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key protein kinases such as EGFR and HER2. For instance, one study reported that certain thiazole derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
| Study | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiazole derivative A | Jurkat (leukemia) | 1.61 |
| Thiazole derivative B | HT29 (colon cancer) | 1.98 |
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of thiazole derivatives have been documented in several studies. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their analgesic effects .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may interact with specific receptors to modulate signaling pathways associated with cell survival and apoptosis.
- Cytotoxic Effects : Induction of oxidative stress leading to apoptosis in cancer cells is a notable mechanism observed in several studies.
Case Studies and Research Findings
- Anticancer Activity : A recent study evaluated a series of thiazole derivatives for their cytotoxic effects against different cancer cell lines. Among them, one derivative showed significant activity with an IC50 value lower than that of doxorubicin, indicating its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : In a systematic evaluation of various thiazole derivatives against pathogenic fungi and bacteria, several compounds demonstrated potent activity with MIC values significantly lower than standard antibiotics .
- Structure-Activity Relationship (SAR) : An analysis of the structure-activity relationship revealed that modifications at specific positions on the thiazole ring could enhance biological activity. For example, the introduction of electron-donating groups was linked to increased anticancer potency .
Q & A
Q. What are the standard synthetic routes for 4-amino-1,2-thiazole-3-carboxylic acid dihydrochloride, and how is purity ensured?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A general approach involves:
Reagent Preparation : Start with a thiazole precursor (e.g., 2-aminothiazole derivatives) and react with chloroacetic acid or its derivatives under acidic conditions.
Cyclization : Reflux the mixture in a polar aprotic solvent (e.g., DMSO or ethanol) for 12–18 hours to promote ring closure .
Purification : After cooling, precipitate the product using ice water, followed by filtration and recrystallization in a water-ethanol (1:2 v/v) mixture to remove unreacted starting materials .
Salt Formation : Treat the free base with HCl gas or concentrated HCl in ethanol to form the dihydrochloride salt .
Purity Control :
Q. How is the compound characterized structurally, and what spectroscopic data are critical?
Methodological Answer: Key characterization techniques include:
Q. What solvent systems are optimal for dissolving the compound in biological assays?
Methodological Answer:
- Aqueous Buffers : Use 0.1 M HCl (pH 1–2) for initial stock solutions (10 mM).
- DMSO : For cell-based assays, dissolve in DMSO (≤1% final concentration to avoid cytotoxicity) .
- Stability Note : The dihydrochloride form enhances solubility in polar solvents compared to the free base, but avoid prolonged storage in aqueous solutions (>24 hours) to prevent hydrolysis .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what factors contribute to variability?
Methodological Answer: Optimization Strategies :
- Reaction Time : Extend reflux duration to 24 hours (from 18 hours) to improve cyclization efficiency .
- Catalyst Use : Add 5 mol% p-toluenesulfonic acid to accelerate ring closure .
- Temperature Control : Maintain reflux at 80–90°C to minimize side reactions (e.g., oxidation of the thiazole ring) .
Troubleshooting Low Yields : - Byproduct Formation : Monitor for hydrazide intermediates (e.g., via TLC; Rf = 0.3 in ethyl acetate/hexane 1:1) and adjust stoichiometry .
- Crystallization Issues : Use mixed solvents (e.g., ethanol/acetone) to enhance crystal lattice formation .
Q. How do crystallographic data resolve contradictions in structural assignments?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol configurations in triazole analogs) .
- Example : For 4-amino-1,2,4-triazole-5(4H)-thione derivatives, crystallography confirmed planar geometry with S···H–N hydrogen bonding, ruling out alternative tautomers .
- Data Cross-Validation : Compare experimental bond lengths (e.g., C–S = 1.68 Å) with DFT-calculated values to validate assignments .
Q. What experimental designs are recommended for evaluating bioactivity (e.g., enzyme inhibition)?
Methodological Answer:
- Enzyme Assays :
- Dose-Response Curves : Test concentrations from 0.1–100 µM in triplicate.
- Controls : Include a known inhibitor (e.g., L-α-(2-aminoethoxyvinyl)glycine for ACC oxidase) and solvent-only blanks .
- Cell-Based Studies :
Q. How can stability challenges in long-term storage be mitigated?
Methodological Answer:
- Storage Conditions :
- Temperature : Store at –20°C in airtight, light-protected vials.
- Desiccant : Include silica gel packs to prevent hygroscopic degradation .
- Stability Monitoring :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
